molecular formula C12H10O4 B14355607 5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one CAS No. 90376-15-1

5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one

Cat. No.: B14355607
CAS No.: 90376-15-1
M. Wt: 218.20 g/mol
InChI Key: JSSMKIDTDSEMER-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one is a chemical compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one typically involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic (heterocyclic) compounds, and modifications of furan derivatives . One common method includes the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield formic acid, maleic acid, and other unidentified products .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand for complex compounds and building blocks for biologically active heterocyclic molecules . The compound’s effects are mediated through its ability to inhibit specific enzymes or interact with cellular receptors, leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

90376-15-1

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

5-hydroxy-2-(phenoxymethyl)pyran-4-one

InChI

InChI=1S/C12H10O4/c13-11-6-10(16-8-12(11)14)7-15-9-4-2-1-3-5-9/h1-6,8,14H,7H2

InChI Key

JSSMKIDTDSEMER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=O)C(=CO2)O

Origin of Product

United States

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